Diaminobiotin

Description

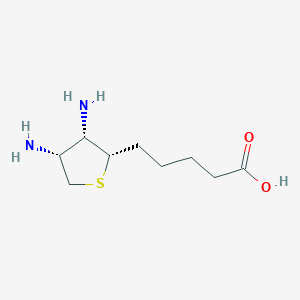

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13/h6-7,9H,1-5,10-11H2,(H,12,13)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNCSZDPWAVQAI-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CCCCC(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364425 | |

| Record name | 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22342-46-7 | |

| Record name | Diaminobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAMINOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643W0F9MUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diaminobiotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobiotin, a derivative of biotin (B1667282) (Vitamin H), serves as a crucial intermediate in the biosynthesis of biotin in many microorganisms. Its structural similarity to biotin allows it to participate in various biological processes and makes it a valuable tool in biochemical research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in experimental settings, and for the design of novel derivatives.

| Property | Value | Source |

| IUPAC Name | 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂S | [1][2] |

| Molecular Weight | 218.32 g/mol | [1][2] |

| CAS Number | 22342-46-7 | [1][2] |

| Appearance | Off-White to Pale Blue Solid | [3] |

| Melting Point | >175°C (decomposition) | [4] |

| Solubility | Water: 20 mg/mL (clear, colorless solution) | [4] |

| DMSO: Soluble (qualitative) | [5] | |

| Ethanol: Sparingly soluble (inferred from related compounds) | [6] | |

| Methanol: Sparingly soluble (inferred from related compounds) | [6] | |

| XLogP3 | -2.7 | [1][2] |

| pKa (predicted) | Due to the presence of two primary amine groups and a carboxylic acid, this compound is an amphoteric molecule. Predicted pKa values are approximately 4.5-5.0 for the carboxylic acid and 9.5-10.5 for the amino groups. Experimental determination is recommended for precise applications. | |

| Stability | Stable under standard laboratory conditions. Aqueous solutions are stable for several months when stored properly. Stability is pH and temperature-dependent; degradation may occur at extreme pH values and elevated temperatures. | [7] |

Signaling Pathways and Logical Relationships

Biotin Biosynthesis Pathway in Escherichia coli

This compound is a key intermediate in the de novo synthesis of biotin in microorganisms like E. coli. The pathway involves a series of enzymatic conversions starting from pimeloyl-CoA. The formation of this compound from 7-keto-8-aminopelargonic acid (KAPA) is a critical step, catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA). This compound is then converted to dethiobiotin (B101835) by dethiobiotin synthetase (BioD).

Experimental Workflows

Affinity Chromatography using this compound Analogs

The high affinity of biotin and its analogs for streptavidin can be exploited for the purification of biotinylated molecules. While this compound itself has a lower affinity for wild-type streptavidin compared to biotin, it can be used with engineered streptavidin mutants or as a basis for synthesizing other affinity tags. The general workflow for affinity chromatography is depicted below.

Proximity-Dependent Biotin Identification (BioID)

BioID is a powerful technique to identify protein-protein interactions in a cellular context. A protein of interest is fused to a promiscuous biotin ligase (like BirA*), which biotinylates nearby proteins. These biotinylated proteins can then be purified and identified. This compound derivatives can be used in specialized BioID applications.

References

- 1. WO2021128665A1 - Hplc method for detecting biotin intermediate diamino substance - Google Patents [patents.google.com]

- 2. This compound | C9H18N2O2S | CID 1563331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A streptavidin mutant with altered ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Liquid chromatographic determination of biotin in multivitamin-multimineral tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Diaminobiotin: A Technical Guide for Researchers

An In-depth Examination of the Properties, Synthesis, and Applications of a Key Biotin (B1667282) Intermediate

Abstract

Diaminobiotin, a crucial intermediate in the biosynthesis of biotin (Vitamin B7), is a molecule of significant interest to researchers in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, its role in biological pathways, and its applications in scientific research. Detailed experimental methodologies and data are presented to serve as a valuable resource for scientists working with this compound.

Physicochemical Properties

This compound, systematically named 5-[(3aS,4S,6aR)-3,4-diaminotetrahydro-2H-thieno[3,4-d]imidazol-2-yl]pentanoic acid, is a structural analog of biotin. Its key identifiers and molecular properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22342-46-7 | [1][2][3][4][5][6] |

| Molecular Formula | C9H18N2O2S | [1][2][5] |

| Molecular Weight | 218.32 g/mol | [1][2][3][5] |

| Synonyms | (2S,3S,4R)-3,4-Diaminotetrahydro-2-thiophenepentanoic Acid, Biotin Impurity C | [2][6] |

Biological Role and Signaling Pathways

This compound is a key intermediate in the de novo biosynthesis of biotin, a pathway essential in many bacteria, plants, and fungi, but absent in mammals. This makes the biotin synthesis pathway an attractive target for the development of novel antimicrobial agents.

Biotin Biosynthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves several enzymatic steps. This compound is formed from 7-keto-8-aminopelargonic acid (KAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA). Subsequently, dethiobiotin (B101835) synthetase (BioD) catalyzes the formation of dethiobiotin from this compound and ATP. The final step involves the insertion of a sulfur atom by biotin synthase (BioB) to form biotin.

Biotin-like Activities

Studies have shown that this compound can exhibit biotin-like activities in certain cellular contexts. For instance, in Jurkat cells, this compound has been observed to mimic the effects of biotin on the expression of genes encoding interleukin-2 (B1167480) (IL-2) and the IL-2 receptor γ-chain[1]. This activity suggests that this compound can influence cellular processes even in the absence of its conversion to biotin, although these effects are not mediated by carboxylase-dependent pathways[1].

Experimental Protocols

Synthesis of 7,8-Diaminopelargonic Acid (this compound) in Cell-Free Extracts

This protocol is adapted from studies on Escherichia coli and provides a method for the enzymatic synthesis of this compound.

Materials:

-

Cell-free extract from a biotin auxotroph of E. coli

-

7-oxo-8-aminopelargonic acid (KAPA)

-

L-methionine

-

Pyridoxal-5'-phosphate (PLP)

-

ATP

-

Dethiobiotin synthetase system

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

Procedure:

-

Prepare a reaction mixture containing the cell-free extract, KAPA, L-methionine, PLP, and ATP in the reaction buffer.

-

To quantify the product, couple the reaction with a dethiobiotin synthetase system, which will convert the produced this compound to dethiobiotin.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by boiling or acid precipitation).

-

Analyze the formation of dethiobiotin using a microbiological assay with a biotin auxotroph or by analytical techniques such as HPLC.

Expected Outcome: The amount of dethiobiotin formed is proportional to the amount of this compound synthesized in the initial reaction. The reaction is stimulated by L-methionine and PLP[3][4].

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for this compound are not extensively detailed in the public domain, a general approach based on methods for biotin and its intermediates can be adapted.

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 0.01-0.03 mol/L potassium dihydrogen phosphate) is often effective.

-

Detection: UV detection at a wavelength between 195-220 nm is suitable for detecting the amino groups[6].

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.

Workflow Diagram:

Interaction with Avidin (B1170675) and Streptavidin

The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent interactions known and is widely exploited in biotechnology. This compound, lacking the ureido ring of biotin, exhibits a significantly weaker interaction with these proteins. This is because the ureido group is crucial for the high-affinity binding, participating in multiple hydrogen bonds within the binding pocket of avidin and streptavidin.

Raman spectroscopic studies have indicated that the interaction of this compound with streptavidin does not cause significant conformational changes in the protein's secondary structure, unlike biotin itself[7]. This highlights the importance of the imidazolidinone ring in the strong protein-ligand interaction.

Applications in Research

-

Antimicrobial Drug Development: As the biotin biosynthesis pathway is essential for many pathogens but absent in humans, its enzymes are attractive targets for novel antibiotics. This compound and its analogs can be used to study the kinetics and inhibition of enzymes like dethiobiotin synthetase.

-

Biochemical Pathway Elucidation: this compound is essential for studying the step-by-step synthesis of biotin and for characterizing the enzymes involved.

-

Biotin Antagonist Studies: While not a direct antagonist in all systems, understanding its interactions can aid in the design of potent biotin antagonists. For example, the analogue 5-(2-thienyl)valeric acid acts as a biotin antagonist by inhibiting biotin biosynthesis at a step prior to the formation of dethiobiotin and 7,8-diaminopelargonic acid[5].

Conclusion

This compound is a fundamentally important molecule in the study of biotin biosynthesis and metabolism. Its distinct chemical properties and biological role provide a wealth of opportunities for research in enzymology, drug discovery, and cell biology. This guide has provided a foundational overview and practical methodologies to assist researchers in their exploration of this fascinating compound.

References

- 1. This compound and desthiobiotin have biotin-like activities in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Biotin: Synthesis of 7,8-Diaminopelargonic Acid in Cell-Free Extracts of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of 5-(2-thienyl)valeric acid as a biotin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2021128665A1 - Hplc method for detecting biotin intermediate diamino substance - Google Patents [patents.google.com]

- 7. The binding of biotin analogues by streptavidin: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Cofactor: A Technical Guide to the Cellular Functions of Diaminobiotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminobiotin (DAB), a structural analog of biotin (B1667282), has traditionally been viewed as a simple intermediate in the biosynthesis of biotin in certain organisms. However, emerging evidence suggests a more complex and nuanced role for this molecule within cellular systems. This technical guide provides an in-depth exploration of the biological functions of this compound, moving beyond its established role in microbial and plant metabolic pathways to its potential impact on mammalian cellular processes. We delve into the enzymatic interactions of this compound, its influence on cellular signaling and gene expression, and its potential as a modulator of physiological responses. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction

Biotin, or vitamin B7, is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its biosynthesis is restricted to bacteria, archaea, fungi, and plants, making it a vital nutrient for other organisms. The biotin synthesis pathway has been a subject of interest for the development of novel antimicrobial agents. Within this pathway, 7,8-diaminopelargonic acid, commonly known as this compound, serves as a key intermediate. While its role as a precursor to dethiobiotin (B101835) is well-established in biotin-producing organisms, recent studies have indicated that this compound may possess intrinsic biological activities in mammalian cells, independent of its conversion to biotin. This guide aims to provide a thorough technical overview of the known and emerging cellular functions of this compound.

Role in Biotin Biosynthesis

In microorganisms and plants, this compound is a crucial intermediate in the de novo synthesis of biotin.[1][2][3] The pathway involves the conversion of pimeloyl-CoA through a series of enzymatic steps to produce biotin. This compound is synthesized from 7-keto-8-aminopelargonic acid (KAPA) and is subsequently converted to dethiobiotin.

The key enzymes involved in the metabolism of this compound are:

-

7,8-Diaminopelargonic Acid Aminotransferase (BioA): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, forming this compound.[4][5][6]

-

Dethiobiotin Synthetase (BioD): This ATP-dependent enzyme catalyzes the carboxylation of this compound to form the ureido ring of dethiobiotin.[1][7]

The efficiency of these enzymatic reactions varies across different organisms.

Biotin Biosynthesis Pathway

Caption: The conserved four-step pathway of biotin biosynthesis.

Quantitative Data

Enzyme Kinetics

The enzymatic conversion of and by this compound has been characterized in several organisms. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the efficiency of these enzymes.

| Enzyme | Substrate(s) | Organism | Km | kcat | Reference(s) |

| 7,8-Diaminopelargonic Acid Aminotransferase (BioA) | 7-Keto-8-aminopelargonic acid (KAPA) | Escherichia coli | <2 µM | 0.013 s-1 | [8] |

| S-Adenosyl-L-methionine (SAM) | Escherichia coli | 150 µM | 0.013 s-1 | [8] | |

| 7,8-Diaminopelargonic acid (DAPA) | Escherichia coli | 1 µM | 0.79 s-1 | [8] | |

| 8-Amino-7-oxononanoic acid (KAPA) | Mycobacterium tuberculosis | 3.8 ± 1.0 µM | 1.0 ± 0.2 min-1 | [1] | |

| S-Adenosyl-l-methionine (AdoMet) | Mycobacterium tuberculosis | 0.78 ± 0.20 mM | 1.0 ± 0.2 min-1 | [1] | |

| Dethiobiotin Synthetase (BioD) | 7,8-Diaminopelargonic acid (DAPA) | Mycobacterium tuberculosis | 2 µM | - | [9] |

| ATP | Mycobacterium tuberculosis | 29 µM | - | [9] |

Binding Affinities

The interaction of this compound with avidin (B1170675) and streptavidin, proteins known for their remarkably high affinity for biotin, is of significant interest in various biotechnological applications.

| Protein | Ligand | Affinity Constant (Ka) | Dissociation Constant (Kd) | Reference(s) |

| Streptavidin (mutant) | This compound | 2.7 x 104 M-1 | - | [8] |

| Avidin | Biotin | - | ~10-15 M | [10] |

| Streptavidin | Biotin | ~1.8 × 1013 M−1 | ~10-14 M | [8][11] |

| Streptavidin | 2-Iminobiotin | - | ~10-5 M | [12] |

Biotin-Like Activity in Mammalian Cells

Recent research has demonstrated that this compound can exert biological effects in mammalian cells, specifically in human Jurkat T-cells, that are independent of its conversion to biotin.[12][13]

Gene Expression Modulation

In Jurkat cells cultured in biotin-deficient media, supplementation with this compound was shown to increase the transcriptional activities of genes encoding for interleukin-2 (B1167480) (IL-2) and the IL-2 receptor γ-chain (IL-2Rγ).[12][13] This effect was comparable to that observed with biotin supplementation, suggesting that this compound can mimic biotin in regulating the expression of these key immune-related genes.[12][13] Importantly, this activity did not appear to be mediated through the classical biotin-dependent carboxylase pathway, as the abundance of holocarboxylases and the activity of propionyl-CoA carboxylase were unaffected by this compound supplementation.[12]

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects on gene expression are still under investigation. However, studies on biotin in Jurkat cells provide potential avenues for exploration. Biotin deficiency in Jurkat cells has been linked to the increased nuclear translocation of the transcription factor NF-κB.[14] This suggests that biotin, and potentially this compound, may play a role in modulating the NF-κB signaling pathway. Furthermore, biotin has been shown to influence nitric oxide (NO) signaling in Jurkat cells. Given that this compound mimics some of biotin's effects on gene expression, it is plausible that it may also interact with these signaling cascades.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols

7,8-Diaminopelargonic Acid Aminotransferase (BioA) Assay

This protocol is adapted from methodologies used to characterize BioA activity.[2][15]

Principle: The activity of BioA is determined by measuring the formation of this compound. A sensitive method involves the derivatization of the vicinal diamine group of this compound with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2-ME) to produce a fluorescent adduct.

Materials:

-

Purified BioA enzyme

-

7-Keto-8-aminopelargonic acid (KAPA)

-

S-Adenosyl-L-methionine (SAM)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate (B84403) buffer (pH 8.0)

-

Ortho-phthalaldehyde (OPA) solution

-

2-Mercaptoethanol (2-ME)

-

Trichloroacetic acid (TCA)

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, PLP, KAPA, and SAM.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified BioA enzyme.

-

Incubate for a defined period.

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new microplate.

-

Add the OPA/2-ME derivatization solution to each well.

-

Incubate at room temperature in the dark.

-

Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

-

Generate a standard curve using known concentrations of this compound to quantify the amount of product formed.

Dethiobiotin Synthetase (BioD) Assay

This protocol is based on a coupled-enzyme spectrophotometric assay.[9]

Principle: The activity of BioD is measured by monitoring the ATP-dependent conversion of this compound to dethiobiotin. The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be followed by the decrease in absorbance at 340 nm.

Materials:

-

Purified BioD enzyme

-

This compound (DAPA)

-

ATP

-

MgCl2

-

NaHCO3 (as a source of CO2)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NaHCO3, PEP, NADH, PK, and LDH.

-

Add this compound and ATP to the mixture.

-

Equilibrate the mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the purified BioD enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of ADP formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Workflow for Dethiobiotin Synthetase Coupled Assay

Caption: Workflow of the coupled enzyme assay for dethiobiotin synthetase.

Implications for Drug Development

The enzymes of the biotin biosynthesis pathway, including BioA and BioD, are attractive targets for the development of novel antimicrobial agents, as this pathway is essential for many pathogenic bacteria but absent in humans.[1][9] A detailed understanding of the structure and function of these enzymes, including their interactions with the intermediate this compound, is crucial for the rational design of potent and specific inhibitors.

Furthermore, the discovery of this compound's biotin-like activities in mammalian cells opens up new avenues for research into its potential therapeutic applications. Its ability to modulate the expression of immune-related genes suggests that it could be investigated as a potential immunomodulatory agent. However, further studies are required to elucidate the precise mechanisms of action and to assess its efficacy and safety in preclinical models.

Conclusion

This compound is more than just a metabolic intermediate in the biotin biosynthesis pathway. It exhibits intriguing biological activities in its own right, particularly in the context of mammalian cellular regulation. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its enzymatic kinetics to its influence on gene expression. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals. As our understanding of the multifaceted roles of this compound continues to grow, so too will the potential for its application in both basic research and therapeutic development. Further investigation into the signaling pathways modulated by this compound and its potential as a pharmacological agent is warranted.

References

- 1. agilent.com [agilent.com]

- 2. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. projects.h-its.org [projects.h-its.org]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Isotopically Labeled Desthiobiotin Azide (isoDTB) Tags Enable Global Profiling of the Bacterial Cysteinome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A streptavidin mutant with altered ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streptavidin - Wikipedia [en.wikipedia.org]

- 12. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and desthiobiotin have biotin-like activities in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purification and properties of 7, 8-diaminopelargonic acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Diaminobiotin: A Technical Guide to a Versatile Biotin Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobiotin, a structural analog of biotin (B1667282) (Vitamin B7), presents a unique tool for researchers in various fields, including molecular biology, biochemistry, and drug development. This technical guide provides an in-depth exploration of this compound, contrasting it with biotin, and detailing its applications in experimental settings. While sharing the core bicyclic ring structure of biotin, this compound's key distinction lies in the replacement of the ureido group with two primary amine groups. This modification significantly alters its binding affinity to streptavidin and avidin, opening up possibilities for reversible binding applications where the near-irreversible biotin-streptavidin interaction is a limitation.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₈N₂O₂S, possesses distinct chemical and physical properties that underpin its utility in research. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂S |

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | 5-[(3aS,4S,6aR)-3,4-diamino-1,3,3a,4,6,6a-hexahydro-2H-thieno[3,4-d]imidazol-2-yl]pentanoic acid |

| CAS Number | 22342-46-7 |

This compound as a Biotin Analog: A Comparative Overview

The primary functional difference between this compound and biotin lies in their interaction with streptavidin and avidin. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (Kd ≈ 10⁻¹⁵ M)[1][2]. This near-irreversible binding is advantageous for many applications requiring stable immobilization or detection. However, for applications requiring the release of the biotinylated molecule, this strong interaction poses a significant challenge.

Biological Activity: Gene Expression Modulation

Beyond its utility as a reversible binding partner for streptavidin, this compound has been shown to possess biological activity. Research has indicated that this compound can influence gene expression. Specifically, it has been observed to increase the transcriptional activity of the interleukin-2 (B1167480) (IL-2) and IL-2 receptor (IL-2R) genes in Jurkat cells, a human T-lymphocyte cell line[4]. This effect is noteworthy as it suggests that this compound can mimic some of the biological roles of biotin, independent of its function as a carboxylase cofactor.

Quantitative Data on Gene Expression:

| Gene | Cell Line | Effect of this compound |

| Interleukin-2 (IL-2) | Jurkat | Increased transcriptional activity |

| IL-2 Receptor (IL-2R) | Jurkat | Increased transcriptional activity |

Note: Specific quantitative data on the percentage increase in gene expression is not consistently reported across studies and can be dependent on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Streptavidin Binding Affinity Determination via Competition Assay

This protocol outlines a method to determine the binding affinity of this compound to streptavidin by competing with a labeled biotin derivative.

Materials:

-

Streptavidin-coated microplates or beads

-

Biotinylated probe with a detectable label (e.g., biotin-4-fluorescein, radiolabeled biotin)

-

This compound solutions of varying concentrations

-

Phosphate-buffered saline (PBS), pH 7.4

-

Plate reader or scintillation counter

Procedure:

-

Immobilization of Streptavidin: If using microplates, coat the wells with a streptavidin solution according to the manufacturer's instructions. If using beads, wash them with PBS to remove any storage buffer.

-

Competition Reaction:

-

To each well or tube, add a fixed concentration of the labeled biotin probe.

-

Add varying concentrations of this compound.

-

Add the streptavidin-coated plates or beads.

-

Include control wells/tubes with only the labeled biotin probe and streptavidin (no this compound) to determine maximum binding.

-

Include control wells/tubes with buffer only to determine background signal.

-

-

Incubation: Incubate the reaction mixtures at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Washing: Wash the wells or beads multiple times with PBS to remove unbound labeled biotin and this compound.

-

Detection:

-

For fluorescently labeled biotin, measure the fluorescence intensity using a plate reader.

-

For radiolabeled biotin, measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background signal from all readings.

-

Plot the signal (fluorescence or radioactivity) as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled biotin binding.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value is an indicator of the binding affinity of this compound.

-

Luciferase Reporter Gene Assay for IL-2 Promoter Activity

This protocol describes how to assess the effect of this compound on the transcriptional activity of the IL-2 promoter using a luciferase reporter system.

Materials:

-

Jurkat cells

-

IL-2 promoter-luciferase reporter construct (plasmid)

-

Transfection reagent

-

This compound

-

Cell culture medium

-

Luciferase Assay System (including lysis buffer and luciferase substrate)

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture Jurkat cells in appropriate medium.

-

Transfect the cells with the IL-2 promoter-luciferase reporter construct using a suitable transfection reagent.

-

Allow the cells to recover and express the reporter gene for 24-48 hours.

-

-

Treatment with this compound:

-

Treat the transfected cells with varying concentrations of this compound.

-

Include an untreated control group.

-

-

Cell Lysis:

-

After the desired treatment period, harvest the cells.

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the Luciferase Assay System.

-

-

Luciferase Assay:

-

Add the luciferase substrate to the cell lysate.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the activity of the IL-2 promoter.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.

-

Compare the luciferase activity in the this compound-treated groups to the untreated control to determine the effect of this compound on IL-2 promoter activity.

-

Affinity Chromatography using this compound-Agarose

This protocol details the use of this compound immobilized on a solid support for the affinity purification of streptavidin or streptavidin-fusion proteins.

Materials:

-

This compound-agarose resin

-

Chromatography column

-

Binding buffer (e.g., PBS, pH 7.4)

-

Elution buffer (e.g., a buffer containing a high concentration of free biotin or a buffer with a lower pH to disrupt the interaction)

-

Sample containing the target streptavidin or streptavidin-fusion protein

Procedure:

-

Column Packing and Equilibration:

-

Pack the chromatography column with the this compound-agarose resin.

-

Equilibrate the column by washing it with several column volumes of binding buffer.

-

-

Sample Loading:

-

Load the sample containing the target protein onto the column.

-

-

Washing:

-

Wash the column with several column volumes of binding buffer to remove unbound proteins and contaminants.

-

-

Elution:

-

Elute the bound streptavidin or streptavidin-fusion protein by applying the elution buffer.

-

Collect the fractions containing the purified protein.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE and/or Western blotting to confirm the purity and identity of the target protein.

-

Visualizations

Signaling Pathway: this compound's Influence on IL-2 Gene Expression

Caption: Proposed signaling pathway of this compound-induced IL-2 and IL-2R gene expression.

Experimental Workflow: Affinity Chromatography

Caption: Workflow for affinity purification using a this compound-functionalized resin.

Logical Relationship: Biotin vs. This compound Binding to Streptavidin

Caption: Comparison of binding affinities of biotin and this compound to streptavidin.

Conclusion

This compound serves as a valuable biotin analog for researchers and scientists. Its key advantage lies in its reduced binding affinity to streptavidin, enabling reversible binding and elution under mild conditions. This property makes it an ideal tool for affinity chromatography and other applications where the recovery of the target molecule is desired. Furthermore, its demonstrated biological activity in modulating gene expression suggests potential roles beyond a simple affinity tag. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for professionals seeking to incorporate this compound into their research endeavors. As research continues, the full potential of this compound in various scientific and drug development applications will undoubtedly be further elucidated.

References

- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Iminobiotin affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A streptavidin mutant with altered ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

Diaminobiotin Powder: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for diaminobiotin powder in a laboratory setting. While specific toxicological data for this compound is limited, this document synthesizes available information and extrapolates best practices from safety data sheets (SDS) of the closely related compound, D-(+)-Biotin, to ensure a high level of safety for laboratory personnel.

Product Identification and Properties

This compound is a derivative of biotin (B1667282) (Vitamin H) and is utilized in various research applications. Understanding its basic properties is crucial for safe handling.

| Property | Value | Reference |

| CAS Number | 22342-46-7 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂S | [1] |

| Appearance | White to off-white crystalline powder | Inferred from D-(+)-Biotin SDS |

| Storage Temperature | 4°C | [1] |

Hazard Identification and Precautionary Measures

Based on the safety data sheets of D-(+)-Biotin, this compound powder is not classified as a hazardous substance. However, as with any chemical powder, there is a potential for dust formation which can lead to irritation and, in rare, specific conditions, a risk of dust explosion.[2] Therefore, adherence to standard laboratory safety protocols is essential.

General Precautions:

-

Avoid inhalation of dust.

-

Avoid contact with eyes and skin.[3]

-

Do not ingest.

-

Handle in a well-ventilated area.[3]

-

Wash hands thoroughly after handling.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound powder to minimize exposure.

| PPE | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated and ventilation is inadequate. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Minimize dust generation during handling and weighing.

-

Use a chemical fume hood or a ventilated enclosure when working with larger quantities or when there is a potential for aerosolization.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry place at the recommended temperature of 4°C.[1]

-

Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [3] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical advice. | [3] |

Accidental Release and Spill Cleanup

In the case of a spill, prompt and appropriate cleanup is necessary to prevent contamination and exposure.

Minor Spills:

-

Wear appropriate PPE.

-

Gently sweep up the spilled powder, avoiding dust generation.

-

Place the collected material into a sealed container for disposal.

-

Clean the spill area with a damp cloth.

Major Spills:

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation.

-

Follow the minor spill cleanup procedure, taking extra precautions to minimize dust.

-

If necessary, contact the institution's environmental health and safety department for assistance.

Disposal Considerations

Dispose of this compound powder and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow and Safety Decision Making

To aid researchers, the following diagrams illustrate a standard workflow for handling this compound powder and a decision-making process for spill management.

Diagram 1: Safe Handling Workflow for this compound Powder.

Diagram 2: Spill Response Decision Tree for this compound Powder.

Disclaimer: This guide is intended for informational purposes only and is based on the best available information for a related compound. It is not a substitute for a formal safety review and training by qualified professionals. Always consult the specific Safety Data Sheet for any chemical before use and follow all institutional safety protocols.

References

Navigating the Solubility Landscape of Diaminobiotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diaminobiotin, a derivative of biotin (B1667282) (Vitamin B7), is a compound of significant interest in various biochemical applications, including its use as a competitive inhibitor in biotin-streptavidin binding assays and as an impurity standard in biotin synthesis. A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective use in research and development, particularly in areas such as drug formulation and assay development. This technical guide provides an overview of the known solubility of this compound and outlines a comprehensive experimental protocol for determining its solubility in various solvents.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The primary available data point is for its solubility in water.

| Solvent | Solubility | Temperature (°C) | Observations |

| Water (H₂O) | 20 mg/mL | Not Specified | Clear, colorless solution[1] |

Note: The temperature at which this solubility was determined is not specified in the available literature. Solubility is temperature-dependent, and this value should be considered as an approximation.

Experimental Protocol for Solubility Determination

Given the sparse publicly available data, researchers will likely need to determine the solubility of this compound in solvents relevant to their specific applications. The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., ethanol, DMSO, PBS buffer)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the solvent of interest to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles. The filter should be pre-equilibrated with the solvent to avoid adsorption of the solute.

-

-

Quantification:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original filtered sample by applying the dilution factor.

-

The resulting concentration represents the saturation solubility of this compound in the tested solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

This guide provides the available information on this compound solubility and a robust framework for its experimental determination. For professionals in drug development and research, applying such standardized protocols is essential for generating reliable and reproducible data, which is critical for advancing scientific understanding and technological applications of this compound.

References

A Technical Guide to High-Purity Diaminobiotin for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Availability, Quality Control, and Key Applications

High-purity diaminobiotin, a critical reagent in various life science applications, is distinguished by its unique chemical structure and functional properties. This guide provides a comprehensive overview of its commercial landscape, quality specifications, and detailed methodologies for its use in proximity labeling and as a tool in drug development research.

Commercial Availability and Purity Specifications

Several chemical suppliers offer high-purity this compound for research and development purposes. While Certificates of Analysis (CoA) with batch-specific purity data are typically available upon request from the suppliers, general product specifications provide a baseline for quality assessment. Key commercial suppliers include Simson Pharma[1][2][3][4], Biosynth[5], and Pharmaffiliates[6]. LookChem also serves as a platform listing various raw suppliers.

Quantitative data from these suppliers, where publicly available, is summarized below. It is imperative for researchers to request lot-specific CoAs for definitive quality assurance.

| Supplier/Platform | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Notes |

| Simson Pharma | Diamino biotin (B1667282) | B640008 | 22342-46-7 | C₉H₁₈N₂O₂S | 218.32 | Accompanied by Certificate of Analysis.[4] |

| Biosynth | Diamino biotin | FD21445 | 22342-46-7 | C₉H₁₈N₂O₂S | 218.32 | Example CoA available.[5] |

| Pharmaffiliates | Diamino Biotin | PA 02 75540 | 22342-46-7 | C₉H₁₈N₂O₂S | 218.32 | Sample CoA available to registered users.[6][7] |

| LookChem | This compound | - | 22342-46-7 | C₉H₁₈N₂O₂S | 218.32 | Lists various raw suppliers with a minimum purity of 98%. |

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for the reproducibility of experimental results. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of this compound and detecting any related impurities. A validated Reverse-Phase HPLC (RP-HPLC) method is typically used.

Illustrative HPLC Protocol for this compound Analysis:

This protocol is a composite based on established methods for biotin and its intermediates[8][9][10].

-

Chromatographic System: An Agilent 1260 Infinity series HPLC system or equivalent, equipped with a UV detector.

-

Column: C18 Thermo scientific ODS Hypersil (150x4.6mm, 3µm) or a C18-WCX mixed-mode column[8].

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate) or 0.05% trifluoroacetic acid in water[11]. A typical mobile phase composition could be a 91.5:8.5 ratio of buffer to acetonitrile[9].

-

Detection Wavelength: 195-220 nm, with 200 nm often being optimal for diamino compounds[8][9].

-

Sample Preparation: Dissolve the this compound standard and test samples in the mobile phase to a suitable concentration (e.g., 1 ppm)[9].

-

Analysis: The retention time for this compound is determined, and the peak area is used to calculate purity against a reference standard. The method should be validated for linearity, precision, accuracy, and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure and identity of this compound. Both ¹H and ¹³C NMR spectra are typically acquired.

Illustrative NMR Protocol for this compound Analysis:

This protocol is based on general procedures for the NMR analysis of small molecules and biotin derivatives[12][13][14].

-

Spectrometer: A Bruker 600 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as D₂O.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

-

2D NMR Acquisition (Optional but Recommended): For unambiguous assignment of protons and to confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Analysis: The acquired spectra are compared with reference spectra or predicted chemical shifts to confirm the identity and structural integrity of the compound.

Experimental Protocols for Key Applications

This compound is a valuable tool in proximity labeling techniques and has been investigated for its potential in targeted drug delivery.

Proximity Labeling using BioID with this compound

Proximity-dependent biotinylation identification (BioID) is a powerful method for identifying protein-protein interactions and spatially restricted proteomes in living cells[15][16][17][18]. While biotin is the standard substrate for the promiscuous biotin ligase (BirA*), this compound can serve as an alternative, offering different binding kinetics and cellular uptake properties.

Detailed Protocol for BioID using this compound:

This protocol is an adaptation of established BioID protocols[16][19][20].

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293, HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Transfect cells with a plasmid encoding the protein of interest fused to a promiscuous biotin ligase (e.g., BioID, BioID2, TurboID). Stable cell line generation is recommended for reproducibility.

-

-

Induction of Biotinylation:

-

Prepare a stock solution of high-purity this compound in sterile PBS or DMSO.

-

To induce biotinylation, supplement the cell culture medium with this compound to a final concentration of 10-50 µM. Note that BioID2 may require lower concentrations for maximal labeling[19][21].

-

Incubate the cells for 16-18 hours at 37°C in a CO₂ incubator. This incubation time can be optimized based on the expression level of the fusion protein and the desired extent of labeling.

-

-

Cell Lysis and Protein Extraction:

-

After incubation, wash the cells three times with ice-cold PBS to remove excess this compound.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and ensure complete cell disruption.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the clarified lysate with streptavidin-conjugated beads (e.g., streptavidin-sepharose or magnetic beads) overnight at 4°C with gentle rotation.

-

Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a high-pH buffer, and a final wash with a non-ionic detergent-containing buffer.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the biotinylated proteins from the streptavidin beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by on-bead digestion with trypsin.

-

For mass spectrometry analysis, perform an in-solution or on-bead tryptic digest of the eluted proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the mass spectrometry data using a suitable search algorithm (e.g., Mascot, Sequest).

-

Compare the identified proteins from the this compound-treated sample with a negative control (e.g., cells expressing the biotin ligase alone) to identify specific proximity partners of the protein of interest.

-

This compound in Drug Delivery and Cellular Uptake Studies

The cellular uptake of biotin is primarily mediated by the sodium-dependent multivitamin transporter (SMVT)[22][23][24]. Interestingly, studies have shown that this compound does not significantly inhibit the uptake of radiolabeled biotin, suggesting that it may utilize a different transport mechanism or have a much lower affinity for SMVT[22]. This property makes this compound an intriguing tool for developing targeted drug delivery systems that aim to bypass the SMVT pathway or for studying alternative biotin uptake mechanisms.

Experimental Protocol for a Competitive Cellular Uptake Assay:

-

Cell Culture: Culture a cell line known to express SMVT (e.g., Caco-2, HepG2) to confluence in appropriate cell culture plates.

-

Preparation of Reagents:

-

Prepare a stock solution of [³H]-biotin.

-

Prepare stock solutions of unlabeled biotin and high-purity this compound at various concentrations.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer buffer).

-

Incubate the cells with [³H]-biotin at a fixed concentration (e.g., 10 nM) in the presence or absence of increasing concentrations of unlabeled biotin (positive control) or this compound.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Stop the uptake by adding ice-cold uptake buffer and rapidly washing the cells.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]-biotin uptake in the presence of the competitors relative to the control (no competitor).

-

Plot the percentage of uptake versus the concentration of the competitor to determine the inhibitory effect of this compound on biotin uptake.

-

Involvement in Signaling Pathways

Biotin has been shown to play a role in cell signaling, particularly in the context of immune cell function. Studies in Jurkat T-cells have demonstrated that biotin deficiency can impair the production of Interleukin-2 (IL-2) and the expression of its receptor subunit, CD25[25]. Importantly, this compound has been shown to have "biotin-like activities" in these cells, suggesting it can also influence this signaling pathway[25]. This pathway is critical for T-cell proliferation and immune response regulation.

Conclusion

High-purity this compound is a versatile and valuable reagent for researchers in molecular biology and drug development. Understanding its commercial availability, implementing rigorous quality control, and applying detailed experimental protocols are essential for leveraging its full potential. Its distinct properties compared to biotin, particularly in cellular uptake, open up new avenues for its application in proximity labeling and the design of novel drug delivery strategies. As research in these fields continues to advance, the demand for well-characterized, high-purity this compound is expected to grow.

References

- 1. Biotin | Simson Pharma Limited [simsonpharma.com]

- 2. Biotin | CAS No- 58-85-5 | Simson Pharma Limited [simsonpharma.com]

- 3. Biotin Sulfone | CAS No- 40720-05-06 | Simson Pharma Limited [simsonpharma.com]

- 4. Diamino biotin | CAS No- 22342-46-7 | Simson Pharma Limited [simsonpharma.com]

- 5. biosynth.com [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. WO2021128665A1 - Hplc method for detecting biotin intermediate diamino substance - Google Patents [patents.google.com]

- 9. rjptonline.org [rjptonline.org]

- 10. rjptonline.org [rjptonline.org]

- 11. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 12. From Weak Interactions to High Stability: Deciphering the Streptavidin–Biotin Interaction through NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]

- 18. Biotin-Based Proximity Labeling of Protein Complexes in Planta | Springer Nature Experiments [experiments.springernature.com]

- 19. An improved smaller biotin ligase for BioID proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biotin uptake by human intestinal and liver epithelial cells: role of the SMVT system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Streptavidin Suppresses T Cell Activation and Inhibits IL-2 Production and CD25 Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diaminobiotin and Proximity Labeling in Unraveling Gene Expression Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of gene expression lies at the heart of cellular function, differentiation, and response to stimuli. Understanding the dynamic protein-protein and protein-DNA interactions that govern these processes is paramount for deciphering biological mechanisms and developing novel therapeutic strategies. In recent years, proximity-dependent biotinylation techniques, which utilize biotin (B1667282) and its derivatives, have emerged as powerful tools for mapping these interactions within the native cellular context. While biotin is the primary molecule used in these assays, its analog, diaminobiotin, has been shown to exhibit biotin-like activities, influencing the expression of certain genes.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of proximity labeling technologies in the study of gene expression, with a focus on the underlying role of biotin-based labeling.

Core Concepts: Proximity-Dependent Biotinylation

Proximity-dependent biotinylation methods are designed to identify molecules in the immediate vicinity of a protein of interest (the "bait").[2] The core principle involves fusing the bait protein to an enzyme that can generate a reactive biotin species.[2][3] This reactive molecule then diffuses a short distance and covalently attaches to neighboring proteins and nucleic acids (the "prey").[2][3] The biotinylated prey molecules can then be isolated using the high-affinity interaction between biotin and streptavidin and subsequently identified by mass spectrometry or sequencing.[2][3][4]

Two of the most prominent biotin ligase-based proximity labeling techniques are BioID and TurboID.[2][4] These methods utilize a promiscuous biotin ligase, BirA*, or its engineered variants, to catalyze the formation of reactive biotinoyl-5'-AMP.[2][3][4] This intermediate then covalently labels primary amines (such as lysine (B10760008) residues) on nearby proteins.[2][3]

BioID, TurboID, and miniTurboID: A Comparative Overview

The evolution of proximity labeling has led to the development of several generations of biotin ligases with improved efficiency and temporal resolution.

| Feature | BioID (BirA*) | TurboID | miniTurboID |

| Labeling Time | 15–18 hours[5][6][7] | ~10 minutes[3][5][6] | ~10 minutes[5][6] |

| Catalytic Efficiency | Lower | Significantly Higher[4] | High |

| Temporal Resolution | Low, suitable for stable complexes | High, captures transient interactions[4] | High |

| Cellular Toxicity | Generally low | Concerns about potential toxicity[5][6] | |

| Ligase Stability | Stable | Signs of instability reported[5][6] | |

| Background Biotinylation | Lower | Higher, can occur without exogenous biotin[5][6][7] |

Applications in Gene Expression Studies

Proximity labeling techniques have revolutionized the study of gene expression by enabling the identification of protein-protein and protein-DNA interactions that are often transient and difficult to capture with traditional methods like co-immunoprecipitation.

Mapping Transcription Factor Interactomes

Transcription factors are key regulators of gene expression, and their function is often modulated by interactions with co-activators, co-repressors, and other chromatin-modifying enzymes.[8][9] Proximity labeling allows for the in vivo identification of these interaction partners, providing a snapshot of the regulatory complexes assembled on chromatin.[10]

Elucidating Chromatin Architecture and Long-Range Interactions

The three-dimensional organization of chromatin plays a crucial role in gene regulation. By targeting a bait protein to a specific genomic locus, proximity labeling can identify proteins and distal DNA elements that are in close spatial proximity, shedding light on chromatin looping and other long-range interactions.

Biotin-ChIP-Seq: An Alternative to Antibody-Based Methods

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a widely used technique to identify the genomic binding sites of transcription factors and other DNA-associated proteins.[11][12][13] However, ChIP-seq is often limited by the availability and quality of specific antibodies.[14] An alternative approach, Biotin-ChIP-seq, utilizes the in vivo biotinylation of a tagged protein of interest.[12][14] The biotinylated protein, along with its cross-linked DNA, can then be efficiently pulled down using streptavidin beads, providing a robust and antibody-independent method for mapping genome-wide binding sites.[12][14][15]

Experimental Workflows and Signaling Pathways

General Proximity Labeling Workflow

The general workflow for a proximity labeling experiment involves several key steps, from the generation of the fusion protein to the final analysis of the identified molecules.

Caption: General workflow for a proximity labeling experiment.

Signaling Pathway Example: Identifying Regulators of a Transcription Factor

Proximity labeling can be used to dissect signaling pathways that lead to the activation or repression of a specific transcription factor. By using the transcription factor as bait, researchers can identify upstream signaling components and downstream effector proteins.

Caption: Identifying interaction partners of a transcription factor.

Detailed Experimental Protocols

Generation of Bait-Ligase Fusion Constructs

-

Vector Selection: Choose an appropriate mammalian expression vector with a suitable promoter for your cell line.

-

Cloning: Clone the cDNA of your protein of interest (bait) in-frame with the biotin ligase (e.g., TurboID) sequence. Include a flexible linker between the bait and the ligase to ensure proper folding and function of both proteins.

-

Verification: Sequence the final construct to confirm the in-frame fusion and the absence of mutations.

Cell Culture and Transfection

-

Cell Seeding: Plate your cells of interest at an appropriate density to allow for optimal transfection efficiency.

-

Transfection: Transfect the cells with the bait-ligase fusion construct using a suitable method (e.g., lipid-based transfection, electroporation). Include appropriate controls, such as cells expressing the ligase alone.

-

Expression: Allow the cells to express the fusion protein for 24-48 hours.

Biotin Labeling

-

Biotin Supplementation: For BioID, supplement the cell culture medium with 50 µM biotin and incubate for 18 hours.[3] For TurboID, add 500 µM biotin and incubate for 10 minutes.[3]

-

Quenching: Stop the labeling reaction by washing the cells with ice-cold PBS.

Cell Lysis and Affinity Purification

-

Lysis: Lyse the cells in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent degradation.

-

Streptavidin Bead Incubation: Add streptavidin-coated magnetic beads to the cell lysate and incubate to capture the biotinylated proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

Mass Spectrometry Analysis

-

Elution and Digestion: Elute the biotinylated proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the bait-expressing samples compared to controls.

Conclusion

Proximity-dependent biotinylation techniques have become indispensable tools for the study of gene expression. By enabling the identification of weak and transient protein-protein and protein-DNA interactions in living cells, these methods provide unprecedented insights into the dynamic molecular networks that control gene regulation. The continued development of new and improved biotin ligases, coupled with advancements in mass spectrometry and sequencing technologies, promises to further expand the utility of proximity labeling in unraveling the complexities of the cellular machinery.

References

- 1. This compound and desthiobiotin have biotin-like activities in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proximity labeling - Wikipedia [en.wikipedia.org]

- 3. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rapid profiling of transcription factor-cofactor interaction networks reveals principles of epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into transcription factor cooperativity and its impact on protein-phenotype interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]

- 11. Identification of Transcription Factor-DNA Interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue-Specific In Vivo Biotin Chromatin Immunoprecipitation with Sequencing in Zebrafish and Chicken [pubmed.ncbi.nlm.nih.gov]

- 13. Epigenetic analysis: ChIP-chip and ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimal use of tandem biotin and V5 tags in ChIP assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling Diaminobiotin: A Technical Guide to its Application in Competitive Detection Assays

For Immediate Release

This technical guide provides an in-depth exploration of the application of diaminobiotin in detection methodologies. Primarily geared towards researchers, scientists, and drug development professionals, this document elucidates the role of this compound as a competitive binding agent in assays involving the highly specific interaction between biotin (B1667282) and its binding proteins, such as avidin (B1170675) and streptavidin. Contrary to potential misconceptions, this compound is not utilized for its intrinsic spectral properties but rather as a strategic tool in competitive displacement assays.

Core Principles: this compound in Competitive Assays

This compound, a structural analog of biotin, serves as a valuable reagent in immunoassays and other detection platforms that leverage the robust biotin-streptavidin or biotin-avidin interaction. The fundamental principle of its use lies in a competitive binding scenario. In these assays, this compound competes with a biotinylated tracer (e.g., a biotin-labeled antibody or antigen) for a limited number of binding sites on streptavidin or avidin, which is typically immobilized on a solid phase (such as a microplate well or a bead). The extent of this competition is dependent on the concentration of the analyte of interest in a sample. A higher concentration of the analyte, which is often the target of the biotinylated tracer, will result in less tracer being available to bind to the streptavidin/avidin. Consequently, more this compound can bind. By measuring a signal that is inversely proportional to the amount of biotinylated tracer bound, the concentration of the analyte can be determined.

Quantitative Data: Binding Affinity of this compound

While extensive data on the intrinsic spectral properties of this compound are not available in the literature, its binding affinity to biotin-binding proteins has been characterized. The binding affinity is a critical parameter for its effective use in competitive assays. The association constant (Ka) provides a measure of the strength of the interaction between this compound and these proteins.

| Ligand | Protein | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (M) | Reference |

| Biotin | Streptavidin | ~10¹⁴ | ~10⁻¹⁴ | [1] |

| Biotin | Avidin | ~10¹⁵ | ~10⁻¹⁵ | [2] |

| This compound | Streptavidin Mutant (Stv-A23D27) | 3.0 x 10⁴ | 3.3 x 10⁻⁵ | [3] |

| This compound | Streptavidin Mutant (Stv-A23E27) | < 5 x 10³ | > 2.0 x 10⁻⁴ | [3] |

Note: The binding affinity of this compound to wild-type streptavidin and avidin is expected to be lower than that of biotin, which allows for its effective use in competitive displacement assays. The provided data for streptavidin mutants illustrates its ability to interact with the biotin-binding pocket.

Experimental Protocols

The following section details a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify a specific antigen in a sample. This protocol utilizes this compound as a competitive agent.

Competitive ELISA for Antigen Quantification

Objective: To determine the concentration of a target antigen in a sample.

Principle: This assay is based on the competition between the antigen in the sample and a fixed amount of biotinylated antigen for binding to a limited amount of antibody coated on a microplate. The amount of bound biotinylated antigen is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP), which catalyzes a colorimetric reaction. This compound can be used in a variation of this assay where it competes with the biotinylated antigen for binding to streptavidin-HRP.

Materials:

-

Microplate pre-coated with a capture antibody specific for the target antigen.

-

Target antigen standards of known concentrations.

-

Samples containing the unknown antigen concentration.

-

Biotinylated antigen.

-

This compound solution.

-

Streptavidin-HRP conjugate.

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Substrate solution (e.g., TMB).

-

Stop Solution (e.g., 2N H₂SO₄).

-

Plate reader.

Procedure:

-

Standard and Sample Preparation: Prepare a serial dilution of the target antigen standards to generate a standard curve. Prepare the unknown samples, diluting if necessary.

-

Competition Step:

-

To the antibody-coated microplate wells, add a fixed volume of the antigen standards or samples.

-

Add a fixed concentration of biotinylated antigen to all wells.

-